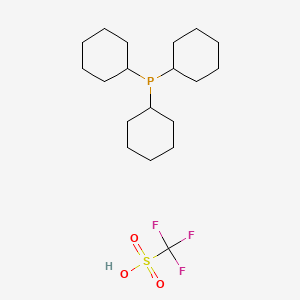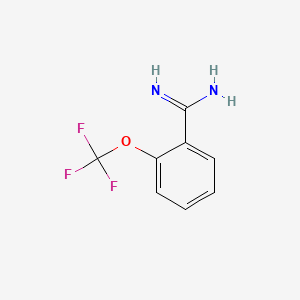
Tricyclohexylphosphoniumtrifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclohexylphosphonium trifluoromethanesulfonate is an organophosphine salt with the molecular formula ([(C_6H_{11})_3PH]+CF_3SO_3-). It is a white solid compound known for its stability and utility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Tricyclohexylphosphonium trifluoromethanesulfonate can be synthesized through the reaction of tricyclohexylphosphine with trifluoromethanesulfonic acid. The reaction typically occurs in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for tricyclohexylphosphonium trifluoromethanesulfonate involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Tricyclohexylphosphonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonium center can undergo oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in reactions with tricyclohexylphosphonium trifluoromethanesulfonate include strong nucleophiles such as alkoxides and amines. Reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving tricyclohexylphosphonium trifluoromethanesulfonate depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of phosphonium salts with different substituents .
科学研究应用
Tricyclohexylphosphonium trifluoromethanesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: It serves as a catalyst in biochemical reactions, aiding in the synthesis of complex biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of tricyclohexylphosphonium trifluoromethanesulfonate involves its ability to act as a nucleophilic catalyst. The phosphonium center can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This interaction often involves the transfer of electrons, leading to the desired chemical transformation .
相似化合物的比较
Similar Compounds
Tricyclohexylphosphonium tetrafluoroborate: Similar in structure but contains a tetrafluoroborate anion instead of trifluoromethanesulfonate.
Tricyclohexylphosphonium chloride: Contains a chloride anion and is used in different types of chemical reactions.
Uniqueness
Tricyclohexylphosphonium trifluoromethanesulfonate is unique due to its high stability and reactivity, making it a valuable reagent in various chemical processes. Its trifluoromethanesulfonate group provides distinct reactivity compared to other phosphonium salts, allowing for specialized applications in synthesis and catalysis .
属性
分子式 |
C19H34F3O3PS |
|---|---|
分子量 |
430.5 g/mol |
IUPAC 名称 |
tricyclohexylphosphane;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7) |
InChI 键 |
HIELZYUTOPSKJX-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B12439036.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)

![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)






![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

